1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic Acid
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Overview
Description
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group. The molecular formula of this compound is C15H18BNO6, and it has a molecular weight of 319.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom of the indole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxycarbonylation: The methoxycarbonyl group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is attributed to the boronic acid group, which can undergo nucleophilic addition reactions. The compound can also participate in cross-coupling reactions, where the boronic acid group forms a transient complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
1-Boc-6-(methoxycarbonyl)-1H-indole-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the indole ring and Boc protecting group, making it less versatile in certain synthetic applications.
6-Methoxyindole-2-boronic Acid: Similar structure but lacks the Boc protecting group, which can affect its reactivity and stability.
1-Boc-6-methoxyindole-2-boronic Acid: Similar to this compound but with different substitution patterns on the indole ring.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methoxycarbonyl group, which enhances its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C15H18BNO6 |
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Molecular Weight |
319.12 g/mol |
IUPAC Name |
[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-8-11(16(20)21)10-6-5-9(7-12(10)17)13(18)22-4/h5-8,20-21H,1-4H3 |
InChI Key |
HHMDFMMNYDFHLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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